![molecular formula C13H9ClN2 B2753347 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine CAS No. 77250-69-2](/img/structure/B2753347.png)
3-(4-Chlorophenyl)imidazo[1,5-a]pyridine
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Overview
Description
3-(4-Chlorophenyl)imidazo[1,5-a]pyridine is a chemical compound with the IUPAC name 3-(4-chlorophenyl)imidazo[1,5-a]pyridine . It has a molecular weight of 256.69 . This compound is recognized as a significant structural component of a large number of agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecular structure of 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine is characterized by an imidazole ring fused with a pyridine moiety . This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .Chemical Reactions Analysis
Imidazo[1,5-a]pyridines can undergo various chemical reactions. These include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . A transition-metal-free sp3 C–H amination reaction has also been established for imidazo[1,5-a]pyridine synthesis .Scientific Research Applications
- Imidazo[1,5-a]pyridine derivatives serve as versatile scaffolds for optoelectronic applications. Their luminescent properties make them suitable for light-emitting devices, organic light-emitting diodes (OLEDs), and photovoltaic cells .
- Imidazo[1,5-a]pyridine derivatives act as fluorescent probes. Their compact shape and photophysical properties make them ideal for cell membrane imaging and tracking biological processes .
Optoelectronic Devices
Chemical Biology and Sensors
Medicinal Chemistry
Future Directions
Imidazo[1,5-a]pyridine derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviours, and biological properties . They have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . Therefore, the future directions of research on 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine and its derivatives could involve these areas.
Mechanism of Action
Target of Action
Imidazo[1,5-a]pyridine derivatives have been found to interact with various receptors and enzymes, such as vascular endothelial growth factor receptor 2 (vegfr2) . The role of VEGFR2 is crucial in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis .
Mode of Action
Imidazo[1,5-a]pyridine derivatives have been shown to interact with their targets through various mechanisms, such as phosphorylation .
Biochemical Pathways
For instance, they have been shown to affect the NF-kappaB pathway, which plays a crucial role in immune and inflammatory responses .
Result of Action
Imidazo[1,5-a]pyridine derivatives have been shown to exhibit various biological activities, including anti-inflammatory, antiviral, and antineoplastic effects .
properties
IUPAC Name |
3-(4-chlorophenyl)imidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-11-6-4-10(5-7-11)13-15-9-12-3-1-2-8-16(12)13/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDFXXDMJXVNHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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